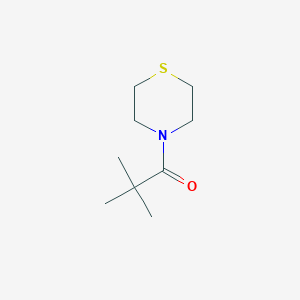

![molecular formula C9H12N4O2 B6523324 N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide CAS No. 6266-82-6](/img/structure/B6523324.png)

N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide

Descripción general

Descripción

“N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” is a compound that has been studied in the context of its interaction with E. coli GyraseB . It is part of a series of pyridine-3-carboxamide inhibitors .

Synthesis Analysis

The synthesis of this compound and similar ones has been described in the context of DNA gyrase and DNA topoisomerase IV inhibitors . These inhibitors were designed using a computational de novo design approach .Molecular Structure Analysis

The molecular structure of “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” has been analyzed in complex with E. coli GyraseB . The crystal structures confirmed the predicted mode of binding .Chemical Reactions Analysis

While specific chemical reactions involving “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” are not mentioned in the retrieved papers, the compound is part of a series of pyridine-3-carboxamide inhibitors . These inhibitors have shown promising antibacterial properties .Mecanismo De Acción

Target of Action

N-ethyl-2-isonicotinoylhydrazinecarboxamide, also known as NSC36810, primarily targets the DNA gyrase enzyme . This enzyme is crucial for DNA replication, transcription, and repair, as it introduces negative supercoiling into the DNA helix, which is necessary for these processes .

Mode of Action

NSC36810 interacts with its target, DNA gyrase, by binding to it . This binding inhibits the enzyme’s activity, thereby preventing the introduction of negative supercoiling into the DNA helix . As a result, DNA replication, transcription, and repair are hindered, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase by NSC36810 affects the DNA replication pathway. Without the negative supercoiling introduced by DNA gyrase, the DNA helix remains overly relaxed or becomes positively supercoiled . This state of the DNA hinders the progression of the replication fork, thus disrupting the DNA replication pathway .

Pharmacokinetics

Based on its chemical structure, it is predicted to have alow LogP value , indicating that it is likely to be hydrophilic. This property could influence its absorption, distribution, metabolism, and excretion (ADME) characteristics, potentially leading to good water solubility and renal excretion .

Result of Action

The primary result of NSC36810’s action is the inhibition of DNA replication, transcription, and repair due to the prevention of negative supercoiling in the DNA helix . This inhibition leads to cell death, making NSC36810 a potential antimicrobial or anticancer agent .

Action Environment

The action of NSC36810 can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s ionization state, potentially influencing its absorption and distribution . Additionally, the presence of other substances, such as proteins or lipids, could affect the compound’s bioavailability .

Direcciones Futuras

The future directions for “N-[(ethylcarbamoyl)amino]pyridine-4-carboxamide” and similar compounds could involve further optimization of their structures to enhance their antibacterial properties . This could be achieved through a combination of experimental studies and computational design approaches .

Propiedades

IUPAC Name |

1-ethyl-3-(pyridine-4-carbonylamino)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4O2/c1-2-11-9(15)13-12-8(14)7-3-5-10-6-4-7/h3-6H,2H2,1H3,(H,12,14)(H2,11,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGXLABOANOGTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NNC(=O)C1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50978240 | |

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-2-isonicotinoylhydrazinecarboxamide | |

CAS RN |

6266-82-6 | |

| Record name | NSC36810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-2-[hydroxy(pyridin-4-yl)methylidene]hydrazine-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50978240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B6523244.png)

![methyl 2-amino-4-(2,6-dichlorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B6523251.png)

![methyl 4-[2-amino-3-cyano-6-(2-methoxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridin-4-yl]benzoate](/img/structure/B6523259.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523265.png)

![methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6523267.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-phenyl-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523270.png)

![2-amino-4-(2,4-dichlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523275.png)

![2-amino-4-(4-bromophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523285.png)

![2-amino-6-(2-hydroxyethyl)-4-(4-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523287.png)

![2-amino-6-(2-hydroxyethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523294.png)

![2-amino-4-(2H-1,3-benzodioxol-5-yl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523300.png)

![2-amino-6-(2-hydroxyethyl)-7-methyl-5-oxo-4-(pyridin-4-yl)-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B6523302.png)

![1-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B6523341.png)